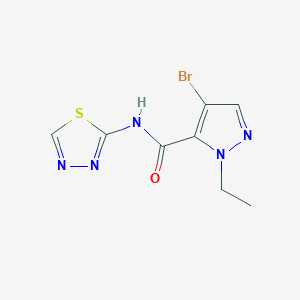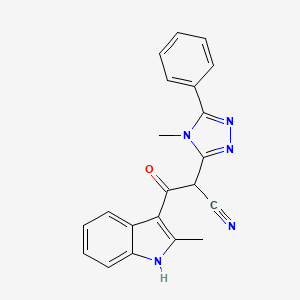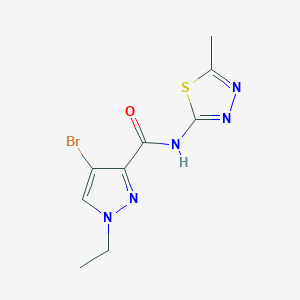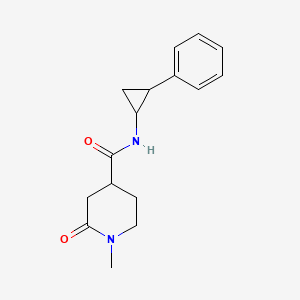
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one, also known as APY-1, is a chemical compound that has been widely studied for its potential applications in scientific research. APY-1 is a derivative of pyridinone and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one involves the inhibition of various enzymes. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one inhibits CDK2 by binding to the ATP-binding site of the enzyme. It inhibits GSK-3β by binding to the substrate-binding site of the enzyme. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one also inhibits JAK2 by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects:
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent activity against various enzymes and viruses. However, there are also some limitations to the use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one. One potential direction is the development of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one derivatives with improved potency and selectivity. Another potential direction is the investigation of the potential use of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
In conclusion, 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in the treatment of cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one and its potential applications in scientific research.
Synthesis Methods
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one can be synthesized through a multistep process. The first step involves the reaction of 2-pyridone with 1-bromohexane in the presence of potassium carbonate to form 6-bromohexyl-2-pyridone. The second step involves the reaction of 6-bromohexyl-2-pyridone with 2-pyridinecarboxaldehyde in the presence of sodium hydride to form 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one.
Scientific Research Applications
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has been studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one has also been found to inhibit the activity of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Janus kinase 2 (JAK2).
properties
IUPAC Name |
3-(azepane-1-carbonyl)-6-pyridin-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16-13(17(22)20-11-5-1-2-6-12-20)8-9-15(19-16)14-7-3-4-10-18-14/h3-4,7-10H,1-2,5-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRYKWUSNCMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532080.png)



![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)


![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)

![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)

![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
